Sodium bitartrate

Description

The exact mass of the compound this compound is 171.99838216 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: SEQUESTRANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

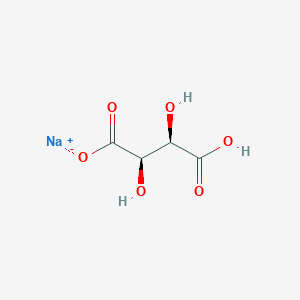

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAAEMMYHLFEFN-ZVGUSBNCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883423, DTXSID901341208 | |

| Record name | Sodium hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901341208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colourless crystals, White solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | MONOSODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bitartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-94-3, 60131-40-0 | |

| Record name | Sodium bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060131400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901341208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E63I9H07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Bitartrate

Introduction

Sodium bitartrate (B1229483), also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.[1][2] It is an organic compound that finds extensive use across various industries, including food and beverage, pharmaceuticals, and analytical chemistry.[3][4] In the food industry, it is utilized as an acidity regulator and is designated by the E number E335.[2][3][5] Its utility in analytical chemistry is highlighted by its application in the qualitative analysis of potassium and ammonium (B1175870) ions.[3][6][7] This technical guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and key applications of sodium bitartrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is an organic sodium salt consisting of a sodium cation and a hydrogen tartrate anion. The systematic IUPAC name for this compound is sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate.[1] The tartrate moiety possesses two chiral centers, leading to different stereoisomers. The naturally occurring and most common form is derived from L-(+)-tartaric acid.

-

SMILES: [Na+].O--INVALID-LINK--C(O)=O">C@@HC([O-])=O

-

InChI Key: NKAAEMMYHLFEFN-ZVGUSBNCSA-M[1]

The structure consists of a four-carbon butanedioic acid backbone with hydroxyl groups on the second and third carbons. One of the two carboxylic acid groups is deprotonated to form a carboxylate anion, which is ionically bonded to a sodium cation, while the other remains protonated.

Physicochemical Properties

This compound is a white, crystalline powder that is soluble in water and slightly soluble in alcohol.[3][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5][8] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 172.07 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [4][5][8] |

| Melting Point | 253 °C (decomposes) | [3][6][8] |

| Solubility in Water | Soluble; 1 part in 9 parts of cold water, 1 part in 2 parts of boiling water | [8] |

| Solubility in Ethanol (B145695) | Insoluble | [8] |

| pH (aqueous solution) | 3.3 - 3.6 | [6] |

| Optical Rotation [α]20/D | +19° to +23° (c=1 in water) | [4] |

| Hydrogen Bond Donor Count | 3 | [6][9] |

| Hydrogen Bond Acceptor Count | 6 | [6][9] |

A monohydrate form of this compound also exists (C₄H₅O₆Na·H₂O), with a molecular weight of 190.08 g/mol .[4]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the laboratory-scale synthesis of this compound. The fundamental principle involves the partial neutralization of tartaric acid with a sodium base.

Method 1: Reaction of Tartaric Acid with Sodium Carbonate

This protocol describes the synthesis of this compound from L-(+)-tartaric acid and sodium carbonate.

-

Materials: L-(+)-tartaric acid, sodium carbonate (anhydrous), deionized water, ethanol, 250 mL beaker, magnetic stirrer and stir bar, heating plate, pH meter, filtration apparatus (Buchner funnel, filter paper, vacuum flask).

-

Procedure:

-

Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of warm deionized water in a 250 mL beaker with continuous stirring.

-

Slowly add 0.5 molar equivalents of sodium carbonate to the tartaric acid solution in small portions to control the effervescence (release of CO₂).

-

Continue stirring until the reaction ceases and all the sodium carbonate has dissolved.

-

Monitor the pH of the solution. The target pH should be between 3 and 4. Adjust by adding small amounts of tartaric acid or sodium carbonate if necessary.

-

Concentrate the resulting solution by gentle heating to induce crystallization.

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain pure this compound.

-

Method 2: Reaction of Tartaric Acid with Sodium Chloride

This method is based on the principle of precipitating the less soluble this compound from a solution containing its constituent ions.[10][11]

-

Materials: L-(+)-tartaric acid, sodium chloride (NaCl), deionized water, ethanol, beakers, stirring rod.

-

Procedure:

-

Prepare a saturated solution of L-(+)-tartaric acid in deionized water.

-

Prepare a saturated solution of sodium chloride in deionized water.

-

Mix the two solutions. The reaction C₄H₆O₆ + NaCl ⇌ C₄H₅O₆Na + HCl will proceed.[10][11]

-

Due to its lower solubility, this compound will precipitate out of the solution.

-

Allow the precipitate to settle, then collect, wash, and dry the crystals as described in Method 1.

-

Analytical Procedures

Qualitative Test for Potassium Ions

This compound is a classical reagent for the detection of potassium ions in a sample.

-

Principle: In a neutral or slightly acidic medium, this compound reacts with potassium ions to form a white crystalline precipitate of potassium bitartrate (cream of tartar), which has low solubility in water and ethanol. K⁺ + NaC₄H₅O₆ → KC₄H₅O₆(s) + Na⁺

-

Procedure:

-

Ensure the sample solution is neutral or slightly acidic. If alkaline, acidify with a few drops of acetic acid.

-

Add a saturated solution of this compound to the test solution.

-

Shake the mixture vigorously.

-

The formation of a white crystalline precipitate, which may be slow to appear, indicates the presence of potassium ions. The precipitation can be expedited by scratching the inside of the test tube with a glass rod and cooling in an ice bath.

-

Diagrams and Workflows

The following diagrams illustrate key processes related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical workflow for the detection of potassium ions.

Applications in Research and Drug Development

Beyond its role as a food additive and analytical reagent, this compound and its derivatives are relevant in pharmaceutical sciences.

-

Buffering Agent: Due to its acidic nature, it can be used as a buffering agent in formulations to maintain pH, which is critical for the stability and efficacy of active pharmaceutical ingredients (APIs).[4]

-

Excipient: In drug formulations, it can serve as an excipient, a substance that aids in the manufacturing process or enhances the stability and bioavailability of the API.[4]

-

Chiral Synthesis: The chiral nature of the tartrate molecule makes it a valuable component in asymmetric synthesis. Modified catalysts using this compound have shown enhanced enantiomeric excess in certain hydrogenation reactions.[3]

-

Nonlinear Optics: The monohydrate form of this compound is an organometallic compound that has been studied for its nonlinear optical (NLO) properties, making it a material of interest in photonics and materials science research.[7]

References

- 1. This compound | C4H5NaO6 | CID 23684900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monosodium tartrate - Wikipedia [en.wikipedia.org]

- 3. This compound | 526-94-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound|526-94-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. byjus.com [byjus.com]

- 7. This compound, GR 98% 526-94-3, India this compound, GR 98% 526-94-3 Manufacturers, China this compound, GR 98% 526-94-3 Suppliers [ottokemi.com]

- 8. chembk.com [chembk.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sodium Hydrogen Tartrate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 11. Sodium Hydrogen Tartrate Formula - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to the Synthesis of Sodium Bitartrate Monohydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium bitartrate (B1229483) monohydrate crystals (NaC₄H₅O₆·H₂O), a compound of interest in the pharmaceutical and food industries. This document details various synthesis methodologies, presents key experimental data in a structured format, and offers visual representations of the experimental workflows.

Introduction

Sodium bitartrate monohydrate, the monosodium salt of L-(+)-tartaric acid, is a white crystalline powder. It serves various functions, including as a buffering agent in pharmaceutical formulations to maintain pH and enhance the efficacy of active ingredients.[1] Its properties make the controlled synthesis of high-purity crystals a critical area of study. This guide explores the prevalent methods for the synthesis of this compound monohydrate crystals: slow cooling of aqueous solutions, single diffusion in silica (B1680970) gel, and direct neutralization reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NaO₆·H₂O | --INVALID-LINK-- |

| Molecular Weight | 190.08 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 263 °C | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| Optical Band Gap | 5.5 eV | [2] |

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound monohydrate crystals. The choice of method can influence crystal size, purity, and yield.

Slow Cooling of Aqueous Solution

The slow cooling method is a common technique for growing single crystals from a saturated solution. The principle lies in the decreasing solubility of the solute as the temperature of the solution is gradually lowered, leading to the formation of crystals.

Experimental Protocol:

-

Preparation of Saturated Solution: Prepare a saturated aqueous solution of this compound at an elevated temperature. While specific concentrations and temperatures are often determined empirically, a starting point is to dissolve the solute in deionized water at a temperature significantly higher than room temperature until no more solute dissolves.

-

Filtration: Filter the hot, saturated solution to remove any insoluble impurities.

-

Cooling: Allow the solution to cool down slowly to room temperature. A controlled, slow cooling rate (e.g., 0.5°C/day) is crucial for the growth of large, high-quality single crystals.[2] The vessel should be covered to prevent rapid evaporation and contamination.

-

Crystal Harvesting: Once crystal growth is complete, carefully decant the mother liquor. The crystals can then be harvested, washed with a small amount of cold deionized water, and dried at room temperature.

Bulk single crystals with dimensions of 13×4×4 mm³ have been successfully grown using this method.[2]

Single Diffusion in Silica Gel

The single diffusion silica gel method is a technique that allows for the slow and controlled reaction of reagents, leading to the formation of well-defined crystals.

Experimental Protocol:

-

Gel Preparation: A silica gel is prepared by mixing an aqueous solution of sodium metasilicate (B1246114) (Na₂SiO₃) with an acid, such as acetic acid. For example, a 1 M solution of sodium metasilicate can be mixed with a 1 M solution of acetic acid.[3] The mixture is stirred continuously to prevent premature localized gelation and then allowed to set in a test tube.[3]

-

Reactant Addition: After the gel has set, an aqueous solution of the second reactant, tartaric acid (e.g., 1 M), is carefully poured over the gel.[3]

-

Diffusion and Crystal Growth: The tartaric acid slowly diffuses through the pores of the silica gel, reacting with the sodium metasilicate to form this compound monohydrate crystals within the gel matrix. Crystals typically appear within a few days, and harvesting can be done after several weeks.[3]

-

Crystal Harvesting and Cleaning: The grown crystals are carefully extracted from the gel, washed with deionized water to remove any residual gel or reactants, and then dried.[3]

Neutralization Reaction

This method involves the direct reaction of L-(+)-tartaric acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous solution.

Experimental Protocol:

-

Reactant Stoichiometry: Dissolve L-(+)-tartaric acid in deionized water. In a separate vessel, prepare a stoichiometric amount of sodium hydroxide or sodium carbonate solution.

-

Reaction: Slowly add the sodium base solution to the tartaric acid solution with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature. The pH of the solution should be monitored to ensure the formation of the monosodium salt.

-

Crystallization: The resulting solution is then concentrated by evaporation or cooled to induce crystallization of this compound monohydrate.

-

Purification: The crystals can be purified by recrystallization.[2] This involves dissolving the crystals in a minimal amount of hot solvent (e.g., water) and then allowing the solution to cool slowly to form purer crystals.[4]

Data Presentation

The following table summarizes the crystallographic data obtained for this compound monohydrate crystals synthesized by the slow cooling method.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a (Å) | 7.63 | [2] (from similar reported structures) |

| b (Å) | 10.65 | [2] (from similar reported structures) |

| c (Å) | 8.64 | [2] (from similar reported structures) |

| α (˚) | 90 | [2] (from similar reported structures) |

| β (˚) | 90 | [2] (from similar reported structures) |

| γ (˚) | 90 | [2] (from similar reported structures) |

| Volume (ų) | 701.3 | [2] (from similar reported structures) |

Note: Specific lattice parameters were stated to be in good agreement with previously reported values.

Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis methods.

Conclusion

This technical guide has detailed the primary methods for the synthesis of this compound monohydrate crystals. The choice of synthesis route—slow cooling, silica gel diffusion, or neutralization—will depend on the desired crystal characteristics, such as size and purity, as well as the available laboratory equipment and expertise. For the growth of large single crystals suitable for crystallographic studies, the slow cooling and silica gel methods are particularly advantageous. The neutralization reaction offers a more direct route to the bulk material, which can then be purified by recrystallization. Further research could focus on optimizing the reaction conditions for each method to maximize yield and control crystal morphology.

References

An In-depth Technical Guide to the Solubility of Sodium Hydrogen Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium hydrogen tartrate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, presenting available qualitative data, and offering visual representations of the experimental workflow.

Introduction

Sodium hydrogen tartrate (also known as sodium bitartrate), with the chemical formula C₄H₅NaO₆, is the monosodium salt of tartaric acid. It is a white crystalline powder that is readily soluble in water but exhibits limited solubility in most organic solvents.[1] Understanding its solubility profile in non-aqueous media is crucial for various applications, including its use as a reagent in organic synthesis, for purification processes, and in the formulation of pharmaceutical products where non-aqueous delivery systems may be required.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for sodium hydrogen tartrate in a wide range of organic solvents. While many sources describe the compound as "insoluble" or "slightly soluble" in alcohols like ethanol, precise numerical values are not consistently reported.[2][3] This indicates that for specific applications, experimental determination of solubility is necessary.

Table 1: Qualitative and Quantitative Solubility of Sodium Hydrogen Tartrate in Various Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | Insoluble[2][4][5] | Not Available | Not Specified |

| Alcohol (general) | ROH | Slightly Soluble[3] | Not Available | Not Specified |

| Methanol | CH₃OH | Not Available | Not Available | Not Specified |

| Acetone | C₃H₆O | Not Available | Not Available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Available | Not Available | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Not Available | Not Available | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Not Available | Not Available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Not Available | Not Available | Not Specified |

Note: "Not Available" indicates that reliable quantitative data was not found in the searched literature.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method . This protocol outlines the steps to accurately measure the solubility of sodium hydrogen tartrate in a given organic solvent.

3.1. Materials and Equipment

-

Sodium hydrogen tartrate (anhydrous, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium hydrogen tartrate to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

-

Add a known volume of the organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

For further clarification and to remove any fine suspended particles, filter the aliquot through a syringe filter into a clean, dry vial.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of sodium hydrogen tartrate. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of sodium hydrogen tartrate.

4.2. Logical Relationship in Solubility Assessment

The decision-making process for assessing the solubility of a compound like sodium hydrogen tartrate in a new solvent is outlined below.

Conclusion

While quantitative solubility data for sodium hydrogen tartrate in organic solvents is scarce in readily available literature, this guide provides the necessary framework for its experimental determination. The saturation shake-flask method, coupled with a reliable analytical technique such as HPLC, offers a robust approach for obtaining accurate and reproducible solubility data. For drug development and research professionals, the experimental protocol and workflows outlined herein serve as a critical resource for characterizing this compound in non-aqueous systems.

References

molecular weight of monosodium L-(+)-tartrate

An In-depth Technical Guide on the Molecular Weight of Monosodium L-(+)-Tartrate

This technical guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, presents quantitative data in a structured format, and outlines key experimental protocols for molecular weight determination.

Chemical Identity and Structure

Monosodium L-(+)-tartrate, also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.[1][2] It is used in various applications, including as an acidity regulator in food products, where it is designated by the E number E335.[3] The compound exists in both an anhydrous (C4H5NaO6) and a monohydrate (C4H5NaO6·H2O) form.[1][4][5] The presence of water of crystallization significantly impacts its molecular weight.

Chemical Structure of Monosodium L-(+)-tartrate (Anhydrous): (A 2D structural formula would be depicted here in a full whitepaper)

Quantitative Data Summary

The key quantitative properties of monosodium L-(+)-tartrate are summarized in the table below for easy comparison.

| Property | Anhydrous Form | Monohydrate Form |

| Synonyms | Monosodium L(+)-tartrate, Sodium bitartrate (B1229483) | Sodium bitartrate monohydrate |

| Chemical Formula | C4H5NaO6 | C4H7NaO7 (or C4H5NaO6·H2O) |

| Molecular Weight | 172.07 g/mol [3][4][5] | 190.08 g/mol [1][2][6] |

| CAS Number | 526-94-3[3][5][7] | 6131-98-2[1][2] |

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of a compound like monosodium L-(+)-tartrate is fundamental for its characterization, quality control, and use in research and development. Several experimental techniques can be employed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides highly accurate molecular weight information and is suitable for a wide range of small molecules.[5][7][9]

Methodology:

-

Sample Preparation: A dilute solution of monosodium L-(+)-tartrate is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules like this include Electrospray Ionization (ESI). In ESI, the tartrate salt in solution is nebulized, and a high voltage is applied, creating charged droplets. As the solvent evaporates, ions (e.g., [C4H5O6]⁻ or [C4H5NaO6+H]⁺) are released into the gas phase.

-

Mass Analysis: The generated ions are directed into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio.[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight with high precision.[9] For monosodium L-(+)-tartrate, the expected m/z would correspond to the mass of the tartrate anion plus the sodium ion.

Acid-Base Titration

Titration can be used to determine the equivalent weight of an acid salt.[11] Since monosodium L-(+)-tartrate contains one acidic proton, it can be titrated with a standardized strong base.

Methodology:

-

Standardization of Titrant: A solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is accurately standardized using a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation: An accurately weighed sample of monosodium L-(+)-tartrate is dissolved in deionized water.

-

Titration: A few drops of a suitable indicator (e.g., phenolphthalein) are added to the sample solution. The standardized NaOH solution is slowly added from a burette to the tartrate solution with constant stirring.[11]

-

Endpoint Determination: The titration is continued until the endpoint is reached, indicated by a persistent color change of the indicator.[11][12] This signifies that all the acidic protons from the tartrate have been neutralized.

-

Calculation: The volume of NaOH used to reach the endpoint is recorded. The number of moles of NaOH is calculated (moles = concentration × volume). From the 1:1 stoichiometry of the reaction (NaOH + C4H5NaO6 → C4H4Na2O6 + H2O), the number of moles of monosodium L-(+)-tartrate in the sample is determined. The molecular weight is then calculated by dividing the initial mass of the sample by the calculated number of moles.[13]

Karl Fischer Titration for Water Content

To differentiate between the anhydrous and monohydrate forms and to confirm the molecular weight of the latter, it is essential to determine the water content. The Karl Fischer titration is a highly specific and accurate method for this purpose.[3][4][14]

Methodology:

-

Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The volumetric method is suitable for samples with water content above 0.1%.[1]

-

Reagent Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent (containing iodine, sulfur dioxide, and a base) is added to neutralize any residual water.

-

Sample Analysis: An accurately weighed sample of monosodium L-(+)-tartrate is introduced into the titration vessel. The water in the sample reacts stoichiometrically with the iodine in the reagent.[14]

-

Endpoint Detection: The endpoint is detected electrometrically when an excess of iodine is present.[4]

-

Calculation: The amount of reagent consumed is used to calculate the amount of water in the sample. The percentage of water can then be used to confirm if the sample is the monohydrate (theoretical water content of ~9.47%) and to calculate the molecular weight of the hydrated compound from the anhydrous weight.

Workflow and Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of monosodium L-(+)-tartrate, incorporating the experimental methods described.

Caption: Workflow for determining the molecular form of a tartrate sample.

References

- 1. Karl Fischer water content titration - Scharlab [scharlab.com]

- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prezi.com [prezi.com]

- 7. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. zefsci.com [zefsci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fountainheadpress.com [fountainheadpress.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

In-Depth Technical Guide to the Thermal Decomposition of Sodium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium bitartrate (B1229483) (also known as sodium hydrogen tartrate), with a focus on its degradation pathway, thermal stability, and the analytical techniques used for its characterization. This information is critical for understanding the behavior of sodium bitartrate under elevated temperatures, which is essential for its application in pharmaceutical formulations, chemical synthesis, and food science.

Introduction to this compound

This compound (C₄H₅NaO₆) is the monosodium salt of tartaric acid. It is a white, crystalline powder and often exists in its monohydrate form (C₄H₅NaO₆·H₂O).[1] It is utilized in various industries, including as an acidity regulator in food products (E number E335), a reagent in analytical chemistry, and as a component in pharmaceutical formulations. Understanding its thermal properties is paramount for ensuring stability during processing, storage, and application.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous salt. The ultimate solid residue of this decomposition is sodium carbonate.

The proposed overall decomposition reaction is as follows:

2 C₄H₅NaO₆(s) → Na₂CO₃(s) + 5 CO(g) + 2 CO₂(g) + H₂O(g) + 2 H₂(g)

The decomposition process can be broken down into the following key stages:

-

Stage 1: Dehydration: The initial stage involves the loss of the water of crystallization from this compound monohydrate to form the anhydrous salt. This is an endothermic process.

-

Stage 2: Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound undergoes a complex series of decomposition reactions. This stage is characterized by the breakdown of the tartrate anion, leading to the evolution of various gaseous products, including carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Stage 3: Formation of Sodium Carbonate: The final solid product of the thermal decomposition is sodium carbonate (Na₂CO₃). This is a stable residue at higher temperatures.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively published, data from analogous compounds like potassium sodium tartrate and general knowledge of tartrate decomposition provide a basis for expected thermal events. The decomposition is known to occur at approximately 253°C.[3]

Below is a table summarizing the expected thermal events and mass losses based on the proposed decomposition pathway.

| Stage | Process | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) |

| 1 | Dehydration | ~100 - 150 | ~9.47% | Endothermic |

| 2 | Decomposition of Anhydrous Salt | > 250 | ~47.38% | Exothermic/Endothermic |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous TGA/DSC analysis of this compound monohydrate.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Sample Pan: Alumina or platinum crucible

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air)

-

Flow Rate: 20-50 mL/min

-

Heating Rate: 10 °C/min (a common rate for kinetic studies)

-

Temperature Range: Ambient to 600 °C

Procedure:

-

Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound monohydrate into the sample pan.

-

Place the sample pan in the instrument.

-

Purge the furnace with the selected atmosphere at the specified flow rate for a sufficient time to ensure a stable environment.

-

Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of decomposition events and the corresponding percentage mass loss for each step.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[4]

Objective: To identify the chemical composition of the gases released at each stage of the thermal decomposition.

Instrumentation: TGA-MS or TGA-FTIR system.

Procedure:

-

Follow the TGA protocol as described above.

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.

-

The MS or FTIR continuously analyzes the composition of the evolved gas stream.

-

Correlate the evolution of specific gases (e.g., H₂O, CO, CO₂) with the mass loss events observed in the TGA curve.

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its various applications. The decomposition proceeds through dehydration followed by the breakdown of the anhydrous salt to form sodium carbonate and a mixture of gaseous products. Detailed thermal analysis using techniques such as TGA, DSC, and EGA is essential for elucidating the precise decomposition pathway and kinetics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

A Comprehensive Guide to the Optical Properties of Sodium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core optical properties of sodium bitartrate (B1229483) (C₄H₅NaO₆), a compound of interest in various scientific and industrial fields, including pharmaceuticals and food science. This document details quantitative optical parameters, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of this material.

Core Optical Properties

Sodium bitartrate, also known as monosodium tartrate, is a chiral molecule, a property that gives rise to its notable optical activity. It is also recognized as a nonlinear optical (NLO) material, indicating its potential for applications in photonics and laser technology.

Quantitative Optical Data

The primary optical properties of this compound are summarized in the tables below. These values are critical for researchers working on applications ranging from stereospecific synthesis to the development of advanced optical materials.

| Optical Property | Value | Conditions |

| Specific Rotation [α] | +19° to +23° | 20°C, c=1 in water[1] |

| +22° ± 1° | 20°C, c=1% in H₂O[2] | |

| +21° ± 2° | 20°C, c=1% in H₂O[3] | |

| Optical Band Gap | 5.5 eV | - |

Table 1: Summary of key optical properties of this compound.

| Refractive Index (Aqueous Solution) | Temperature (°C) |

| Data for various concentrations available | 25, 35, and 45 |

Table 2: Refractive index data for aqueous solutions of sodium tartrate are available in the literature, though specific values for solid this compound are not readily found in the initial search results. A study by Zafarani-Moattar and Hosseinzadeh provides detailed measurements for aqueous solutions at different temperatures and concentrations.

Note on Birefringence: While this compound is known to form crystals, specific quantitative data for its birefringence were not found in the initial search results. Birefringence is a key property of nonlinear optical crystals and further investigation is warranted for a complete optical characterization.

Experimental Protocols

Accurate determination of the optical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for measuring the key parameters outlined above.

Measurement of Optical Rotation using Polarimetry

Optical rotation is a fundamental property of chiral molecules like this compound. A polarimeter is used to measure the angle through which the plane of polarized light is rotated by a solution of the substance.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Solvent (e.g., deionized water)

-

This compound sample

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize for at least 10-20 minutes.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent (deionized water). Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument.

-

Sample Preparation: Accurately weigh a known amount of this compound (e.g., 100 mg). Dissolve the sample in the solvent in a volumetric flask to a known volume (e.g., 10 mL) to achieve a specific concentration (e.g., 1 g/100 mL).

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed rotation angle (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Refractive Index using an Abbe Refractometer

The refractive index of a substance is a measure of how light propagates through it. For solutions, an Abbe refractometer is a common instrument for this measurement.

Materials and Equipment:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

This compound solution of known concentration

-

Calibration standard (e.g., distilled water with a known refractive index)

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning

Procedure:

-

Instrument Setup: Turn on the refractometer's light source. Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C or 25°C) and allow the prisms to equilibrate.

-

Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water. Apply a few drops of the standard to the prism surface and close the prism. Adjust the instrument until the known refractive index value is read.

-

Sample Application: Open the prism and clean the surfaces with a soft lens tissue and a suitable solvent. Apply a few drops of the this compound solution to the measuring prism.

-

Measurement: Close the prism. Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs. If a colored band is visible at the boundary, adjust the compensator dial to achieve a sharp, achromatic line.

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly.

UV-Vis-NIR Spectroscopy for Optical Band Gap Determination

UV-Vis-NIR spectroscopy can be used to determine the transmittance and absorbance of a material, from which the optical band gap can be calculated. This is particularly relevant for solid crystalline samples.

Materials and Equipment:

-

UV-Vis-NIR spectrophotometer with a solid sample holder

-

This compound single crystal or a thin film

-

Reference material (for baseline correction)

Procedure:

-

Instrument and Sample Preparation: Turn on the spectrophotometer and allow the lamps to stabilize. Prepare a thin, polished single crystal of this compound or a thin film of the material on a transparent substrate.

-

Baseline Correction: Perform a baseline correction using a reference sample (e.g., air or the transparent substrate) to account for any background absorbance.

-

Sample Measurement: Place the this compound sample in the spectrophotometer's sample holder.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-1100 nm) to obtain the absorbance spectrum.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) can be determined from the absorbance data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by: (αhν)^(1/n) = A(hν - Eg) where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

n depends on the nature of the electronic transition (for a direct band gap, n = 1/2).

-

-

By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the x-axis, the value of the optical band gap (Eg) can be determined.

Workflow for Optical Characterization

The following diagram illustrates a typical workflow for the comprehensive optical characterization of this compound, from initial sample preparation to the final data analysis and interpretation.

Caption: Workflow for the optical characterization of this compound.

This comprehensive guide provides a solid foundation for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are essential for ensuring accurate and reproducible results in the optical characterization of this versatile compound. Further research into the birefringence and other nonlinear optical coefficients of single crystals would provide a more complete understanding of its optical properties.

References

understanding the pKa of tartaric acid and its salts

An In-depth Technical Guide to the pKa of Tartaric Acid and Its Salts

For researchers, scientists, and drug development professionals, a thorough understanding of the acid-base properties of tartaric acid and its salts is crucial for formulation, stability, and predicting physiological interactions. This technical guide provides a comprehensive overview of the pKa values of tartaric acid and its common salts, details the experimental protocols for their determination, and illustrates the dissociation process.

Data Presentation: pKa Values

Tartaric acid is a diprotic acid, meaning it can donate two protons. Its dissociation occurs in two steps, characterized by two distinct pKa values, pKa1 and pKa2. The pKa values for L-(+)-tartaric acid and its salts at 25°C are summarized below.

| Compound | pKa1 | pKa2 | Temperature (°C) | Notes |

| L-(+)-Tartaric Acid | 2.98 | 4.34 | 25 | Also reported as 2.89 and 4.40 in some sources.[1][2][3] The difference in the two dissociation constants is relatively small, indicating overlapping dissociation steps.[4] |

| meso-Tartaric Acid | 3.17 | - | 25 | |

| Potassium Bitartrate (B1229483) | 2.72 | - | Not Specified | This represents the pKa of the remaining carboxylic acid group in the bitartrate anion.[5] |

| Sodium Tartrate | 2.72 | - | Not Specified | The pKa of the strongest acidic proton in the tartrate dianion is predicted to be 2.72.[6] |

| Potassium Sodium Tartrate | - | - | Not Specified | A 1% aqueous solution has a pH between 6.5 and 8.5.[7] |

Logical Relationship: Dissociation of Tartaric Acid

The sequential dissociation of tartaric acid (H₂T) can be visualized as a two-step process, yielding the bitartrate (HT⁻) and tartrate (T²⁻) ions.

Caption: Stepwise dissociation of tartaric acid.

Experimental Protocols

The determination of pKa values is a critical experimental procedure. The two primary methods cited for tartaric acid are potentiometric titration and polarimetry.

Potentiometric Titration

This is a highly precise and common method for pKa determination.[8] It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the tartaric acid sample, typically around 0.01 M.[9]

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.[8][9]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte solution, such as 0.15 M potassium chloride (KCl), can be used.[10]

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

-

Titration Procedure:

-

Place a known volume of the tartaric acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like tartaric acid, pKa1 is the pH at the midpoint of the first buffer region (halfway to the first equivalence point), and pKa2 is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

-

Alternatively, the equivalence points can be determined from the inflection points of the titration curve, often found by taking the first or second derivative of the curve. The pKa is then the pH at the volume of titrant corresponding to half of the endpoint volume.[11]

-

Polarimetry

This method is applicable to chiral molecules like L-(+)-tartaric acid and relies on the change in optical rotation as a function of pH.[12] The different ionic species (undissociated acid, bitartrate, and tartrate) will have different specific rotations.

Methodology:

-

Sample Preparation:

-

Prepare a solution of tartaric acid of a known concentration (e.g., 0.2 M).[13]

-

-

pH Adjustment and Measurement:

-

Optical Rotation Measurement:

-

For each solution, measure the optical rotation at a specific wavelength (e.g., 5461 Å) using a polarimeter.[13]

-

-

Data Analysis:

-

The observed optical rotation is the sum of the contributions from each of the three species in solution (H₂T, HT⁻, and T²⁻).

-

The concentrations of these species at any given pH can be expressed as a function of the hydrogen ion concentration and the two dissociation constants (Kₐ₁ and Kₐ₂).

-

By fitting the experimental data of optical rotation versus pH to the appropriate equations, the pKa values and the specific rotation of the bitartrate ion can be determined.[12][13] This method has been shown to be a sensitive way of determining these dissociation constants.[13]

-

References

- 1. L-Tartaric Acid [drugfuture.com]

- 2. Tartaric acid [sitem.herts.ac.uk]

- 3. mpbio.com [mpbio.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Showing Compound Potassium bitartrate (FDB016908) - FooDB [foodb.ca]

- 6. SODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 7. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. asdlib.org [asdlib.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safety Data Sheet for Sodium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Sodium bitartrate (B1229483), also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It exists in an anhydrous form and as a monohydrate. This compound is widely utilized across various sectors, including the food industry as an acidity regulator (E335), in laboratories for detecting potassium, and as an excipient in pharmaceutical formulations. Given its broad applications, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This guide provides an in-depth analysis of the critical safety data associated with sodium bitartrate, presenting information in a structured format for clarity and ease of use.

Chemical Identification

Precise identification is the first step in ensuring chemical safety. This compound is identified by several names and numbers, depending on its hydration state.

| Identifier | This compound (Anhydrous) | This compound (Monohydrate) |

| Common Name | This compound, Sodium Hydrogen Tartrate | This compound Monohydrate |

| Synonyms | L(+)-Tartaric acid monosodium salt | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, monosodium salt, monohydrate |

| CAS Number | 526-94-3 | 6131-98-2 |

| Molecular Formula | C₄H₅NaO₆ | C₄H₅NaO₆·H₂O |

| Molecular Weight | 172.07 g/mol | 190.09 g/mol |

Hazard Identification and Classification

The hazard classification for this compound can be inconsistent across different Safety Data Sheets (SDS). While most regulatory bodies, including under the Globally Harmonized System (GHS), do not classify it as a hazardous substance, some suppliers indicate potential for mild irritation.

GHS Classification: Not classified as a hazardous substance or mixture according to most sources.[1][2]

However, some safety data sheets suggest the following potential hazards:

-

Acute Effects: May cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1]

-

Chronic Effects: Animal studies involving subcutaneous and intravenous exposure have indicated a potential for kidney damage.[1]

Hazard Ratings: The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) provide at-a-glance ratings for health, flammability, and reactivity.

| Rating System | Health | Flammability | Instability/Reactivity |

| NFPA 704 | 1 | 1 | 0 |

| HMIS | 1 | 1 | 0 |

Rating Scale: 0=Minimal, 1=Slight, 2=Moderate, 3=Serious, 4=Severe

Toxicological Profile

Toxicological data for this compound is limited, with a notable absence of comprehensive human studies. The primary concerns are derived from animal studies.

| Toxicological Endpoint | Result / Observation |

| Acute Oral Toxicity | LD50 (mouse): 4360 mg/kg.[1] Other sources report no data available. |

| Acute Dermal/Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | May cause skin irritation.[1] |

| Eye Damage/Irritation | May cause eye irritation.[1] |

| Respiratory/Skin Sensitization | No data available. |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1][2] |

| Germ Cell Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (STOT) | Single Exposure: May cause respiratory tract irritation.[1] Repeated Exposure: Animal studies indicate potential for kidney damage (interstitial nephritis).[1] |

Experimental Protocols: Kidney Toxicity Studies

The SDS references animal studies indicating kidney damage but does not provide detailed experimental protocols. However, published research on tartrate-induced nephrosis offers insight into the likely methodologies.

General Protocol for Inducing Tartrate Nephrosis in Animal Models (e.g., Dogs): A common method involves the targeted injection of a sodium tartrate solution to induce kidney lesions for study.[3]

-

Animal Model: A healthy animal (e.g., dog) is selected.

-

Anesthesia: The animal is anesthetized.

-

Surgical Procedure: One kidney is exposed to allow for targeted administration. The other kidney serves as a control.

-

Test Substance Administration: A sterile solution of sodium tartrate (e.g., 0.5% to 7.5%) is injected.[3] The route can be intravenous, subcutaneous, or directly into the renal artery to localize the effect.

-

Observation Period: The animal is monitored for a set period. Kidney function is assessed by analyzing blood and urine for markers like creatinine, urea (B33335) nitrogen, and specific clearances (e.g., inulin, phenol (B47542) red).[3]

-

Histopathology: After the observation period, the animal is euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, stained, and examined under a microscope to assess cellular damage, particularly to the renal tubules.[3]

This type of study has shown that tartrate-induced damage is often localized to the proximal convoluted tubules of the kidney.[3]

Safe Handling and Exposure Control

Proper handling procedures and personal protective equipment (PPE) are essential to minimize exposure and ensure safety.

Engineering Controls:

-

Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]

-

Local exhaust ventilation should be used to keep airborne concentrations low and to control dust.[4]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN 166).[1] |

| Skin | Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact.[1][4] |

| Respiratory | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[4] |

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials, particularly strong oxidizing agents.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

Fire-Fighting Measures:

-

Flammability: May be combustible at high temperatures.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Produces carbon monoxide, carbon dioxide, and sodium oxides upon combustion.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 4.

-

Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions.[1][2]

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline powder or solid.[1] |

| Odor | Odorless. |

| pH | 3.3 - 3.6 (Aqueous Solution). |

| Melting Point | ~253 °C (decomposes). |

| Solubility | Soluble in water; slightly soluble in alcohol. |

| Flash Point | Not applicable.[1] |

| Autoignition Temperature | Not available. |

| Vapor Pressure | Not available. |

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under normal temperatures and pressures.[1] |

| Conditions to Avoid | High temperatures, dust generation, and incompatible materials.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, sodium oxides.[1] |

| Hazardous Polymerization | Will not occur.[1] |

References

natural occurrence of tartrate salts

An In-Depth Technical Guide to the Natural Occurrence of Tartrate Salts

Introduction

Tartaric acid (2,3-dihydroxybutanedioic acid) is a crystalline organic acid that is widespread in the plant kingdom.[1][2] It primarily exists as its salts, known as tartrates, with potassium bitartrate (B1229483) being the most common form.[1][3] These compounds are significant in the food and beverage industry, particularly in winemaking, where they influence sensory attributes like taste and stability.[4][5] They also serve as important chiral building blocks in organic synthesis.[6] This guide provides a comprehensive overview of the , their biosynthesis, quantitative distribution, and the experimental protocols used for their analysis, tailored for researchers and professionals in drug development and food science.

Natural Occurrence in the Plant Kingdom

Tartrate salts are found in a variety of plants, but their concentration is notably high in only a few species. The most significant natural sources are grapes (Vitis vinifera) and tamarinds (Tamarindus indica).[1]

-

Grapes (Vitis vinifera): Grapes are the most well-known source of tartaric acid and its salts.[1] Tartaric acid is one of the two primary organic acids in grape berries, alongside malic acid, and it plays a crucial role in the acidity and microbial stability of wine.[4] During the fermentation and aging of wine, the potassium and calcium salts of tartaric acid can precipitate out of the solution, which is supersaturated with these compounds.[5][7] The primary precipitate is potassium bitartrate (KHC₄H₄O₆), commonly known as cream of tartar or "wine diamonds."[1][3] These crystalline deposits are a major industrial source of tartrates.[3][8]

-

Tamarind (Tamarindus indica): The pulp of the tamarind fruit is exceptionally rich in tartaric acid, which is its major acid component, giving the pulp its characteristic acidic taste.[9] The concentration of tartaric acid in tamarind pulp can range from 8% to 18%.[1][9] This makes tamarind a significant and sustainable raw material for the commercial extraction of tartaric acid.[10][11]

-

Other Fruit Sources: While grapes and tamarinds have the highest concentrations, tartaric acid and its salts are also present in smaller quantities in other fruits, including bananas, avocados, citrus fruits, apples, cherries, and strawberries.[1][12]

Quantitative Data on Tartrate Concentrations

The concentration of tartrates in natural sources varies significantly based on the plant species, variety, maturity, and growing conditions.[9][13] The following tables summarize representative quantitative data from scientific literature.

Table 1: Tartaric Acid Concentration in Various Fruits

| Fruit Source | Scientific Name | Concentration Range (g/L or % w/w) | Notes |

| Grapes (Berries) | Vitis vinifera | 4.0 - 15.0 g/L[14] | Concentration decreases during ripening primarily due to berry dilution.[14] |

| Tamarind (Pulp) | Tamarindus indica | 8 - 18% (w/w)[1][9] | The major organic acid, responsible for the sour taste.[9] |

| Wine (Grape) | Vitis vinifera | 2.0 - 10.0 g/L[5] | Varies widely based on grape variety, region, and winemaking practices.[5] |

| Fruit Juices (Grape) | Vitis vinifera | 3.09 - 4.68 g/L[15] | Generally higher concentration than in fruit nectars.[15] |

| Fruit Nectars (Grape) | Vitis vinifera | 0.68 - 0.86 g/L[15] | Lower concentrations compared to pure juices.[15] |

Table 2: Distribution of Tartrates and Malates in Vitis vinifera Grapes

| Analyte | Early Harvest | Late Harvest |

| % Total Acidity from Tartrates | 56% | 57% |

| % Total Acidity from Malates | 50% | 45% |

| % Tartrates as Free Acid | 23% | 11% |

| % Malates as Free Acid | 45% | 27% |

| Data synthesized from a study on 78 grape varieties. Concentrations of tartrate and malate (B86768) salts were found to increase between early and late harvests.[13] |

Biosynthesis of Tartaric Acid in Plants

In higher plants, particularly in grapes, L-(+)-tartaric acid is synthesized from the catabolism of L-ascorbic acid (Vitamin C).[16][17][18] Several pathways have been proposed, but the predominant route in grapevines is the "Asc C4/C5" pathway.[16][19]

The key steps in this pathway are:

-

L-ascorbic acid is converted to 2-keto-L-gulonate.[16]

-

2-keto-L-gulonate is reduced to L-idonic acid by an aldo-keto reductase.[4]

-

L-idonic acid is then oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase, which is considered a rate-limiting step.[4][17]

-

This six-carbon intermediate is cleaved, yielding a four-carbon intermediate.[16][19]

-

The four-carbon intermediate is finally oxidized to produce L-(+)-tartaric acid.[16]

This biosynthetic activity occurs in the early stages of grape berry and leaf development.[4]

Microbial Occurrence and Production

While primarily known as plant metabolites, certain microorganisms are capable of producing tartaric acid. This has led to the development of biotechnological production methods as an alternative to extraction from wine by-products.[6][8] Bacteria possessing the enzyme cis-epoxysuccinate hydrolase (CESH) can enantioselectively synthesize L-(+)- and D-(-)-tartaric acids from cis-epoxysuccinic acid.[6] Genera such as Nocardia, Achromobacter, and Alcaligenes have been identified for their ability to perform this bioconversion.[6][20] More recently, engineered strains of Gluconobacter oxydans have been developed to produce tartaric acid precursors from glucose.[21]

Experimental Protocols

The analysis of tartrate salts involves two primary stages: extraction from the source material and subsequent quantification using analytical techniques.

Protocol 1: Extraction of Tartrates from a Solid Matrix (e.g., Tamarind Pulp)

This protocol outlines a general method for the extraction and precipitation of tartrates as calcium tartrate.[10][11][22]

-

Sample Preparation: Weigh 100 g of tamarind pulp. Homogenize the pulp with 300 mL of deionized water.

-

Hot Water Extraction: Heat the mixture to 80-90°C for 2-3 hours with continuous stirring to dissolve the tartaric acid and its salts.

-

Filtration: Cool the mixture and filter it through cheesecloth or a vacuum filter to separate the liquid extract from the solid pulp residue.

-

Precipitation of Potassium Bitartrate: Cool the filtrate in a refrigerator (4°C) for 6-8 hours to precipitate the less soluble potassium bitartrate.[10] Collect these crystals via filtration.

-

Conversion to Calcium Tartrate: Dissolve the collected potassium bitartrate crystals in a sufficient amount of hot deionized water. While stirring, slowly add a stoichiometric amount of calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) slurry.[1][23] Carbon dioxide will be released during the reaction with calcium carbonate. Reaction: 2 KHC₄H₄O₆ + CaCO₃ → CaC₄H₄O₆ + K₂C₄H₄O₆ + H₂O + CO₂

-

Isolation: The resulting calcium tartrate (CaC₄H₄O₆) is insoluble and will precipitate. Filter the mixture, wash the precipitate with cold water to remove soluble impurities, and dry the calcium tartrate salt.

-

Acidification (Optional): To obtain free tartaric acid, the calcium tartrate precipitate can be treated with a strong acid like sulfuric acid (H₂SO₄), which precipitates calcium as calcium sulfate, leaving tartaric acid in the solution.[1][23]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of organic acids, including tartaric acid, in complex matrices like fruit juices and wine.[15][24][25]

-

Sample Preparation:

-

For liquid samples (e.g., wine, fruit juice), filter through a 0.45 µm syringe filter to remove particulates.[26]

-

For solid extracts (from Protocol 1), accurately weigh a portion of the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[27]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate (B84403) buffer (e.g., 20-50 mM potassium phosphate monobasic) adjusted to an acidic pH (e.g., pH 2.8) is typical.[15][25] This ensures the organic acids are in their protonated form for better retention.

-

Flow Rate: 0.5 - 1.0 mL/min.[15]

-

Detection: UV detection at 210-214 nm is suitable for detecting the carboxyl functional group of tartaric acid.[15][26]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of known concentrations of L-(+)-tartaric acid in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should demonstrate linearity (R² > 0.999).[15][27]

-

Inject the prepared sample. Determine the concentration of tartaric acid in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

Tartrate salts are significant natural products, with their occurrence being highly concentrated in specific plant species, most notably grapes and tamarinds. The primary salt, potassium bitartrate, is a direct byproduct of the winemaking industry, making it a readily available commercial product derived from a natural source. The biosynthesis from L-ascorbic acid in grapevines is a key metabolic pathway that dictates the final concentration of this critical acid in the fruit. Understanding the natural distribution, concentration, and biosynthesis of tartrates is essential for quality control in the food and beverage industry and for leveraging these compounds as bio-based chemicals. The analytical protocols outlined provide robust and reproducible methods for the accurate quantification of tartrates, which is fundamental for research and industrial applications.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]